

Phenyl octanoate CAS number and molecular weight

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Compound of Interest

Compound Name: *Phenyl octanoate*

Cat. No.: *B3053583*

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An In-depth Technical Guide to Phenyl Octanoate

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **phenyl octanoate**, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

Phenyl octanoate is an ester formed from phenol and octanoic acid. Below is a summary of its key identifiers and physicochemical properties.

Property	Value	Citation(s)
CAS Number	5457-78-3	[1]
Molecular Formula	C ₁₄ H ₂₀ O ₂	[1]
Molecular Weight	220.31 g/mol	[1]
IUPAC Name	phenyl octanoate	[1]
Synonyms	Octanoic acid, phenyl ester; Phenyl caprylate	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **phenyl octanoate** are crucial for research and development. This section outlines protocols for its enzymatic synthesis and characterization by Gas Chromatography-Mass Spectrometry (GC-MS).

The enzymatic synthesis of **phenyl octanoate** offers a green chemistry approach with high selectivity, often utilizing lipases as biocatalysts. This method avoids the harsh conditions and byproducts associated with traditional chemical synthesis[2].

Materials:

- Octanoic acid
- Phenol
- Immobilized lipase (e.g., from *Rhizomucor miehei*)[2][3]
- Organic solvent (e.g., hexane)[3]
- Shaking incubator
- Standard laboratory glassware

Protocol:

- Reaction Setup: In a suitable reaction vessel, prepare a solution of octanoic acid and phenol in hexane. Molar concentrations can be optimized, with literature suggesting ranges around 0.8 M for the alcohol and 0.267 M for the acyl donor as a starting point[3].
- Enzyme Addition: Add the immobilized lipase to the substrate solution. The enzyme concentration is a critical parameter to optimize, with effective ranges often between 2-7% (w/v)[3].
- Incubation: Incubate the reaction mixture in a thermostatically controlled shaker. The temperature and reaction time should be optimized for the specific lipase used. A common starting point is 30°C for 120 minutes[3].

- Reaction Monitoring: The progress of the esterification can be monitored by taking aliquots at different time intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[3].
- Product Isolation: After the reaction reaches the desired conversion, the immobilized enzyme can be easily removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude **phenyl octanoate**.
- Purification: The crude product can be further purified using column chromatography to obtain high-purity **phenyl octanoate**.

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like **phenyl octanoate**[2].

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for fatty acid ester analysis (e.g., HP-5MS)[4].

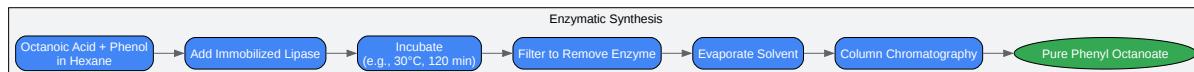
Protocol:

- Sample Preparation: Dissolve a small amount of the synthesized **phenyl octanoate** in a suitable volatile solvent, such as ethanol or hexane[4].
- Injection: Inject a small volume (e.g., 1-2 μ L) of the sample into the GC injector port, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization[4].
- Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the capillary column. A typical temperature program might start at 60°C and ramp up to 250°C at a rate of 5°C/min[4].
- Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (commonly by electron impact at 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio[4].

- Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST)[4]. The retention time from the gas chromatogram provides an additional layer of identification.

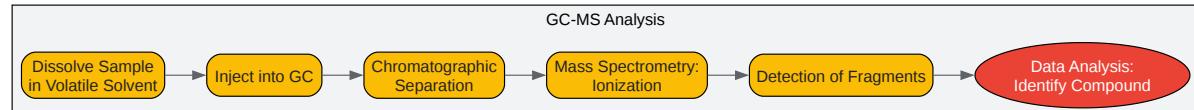
Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of **phenyl octanoate**.



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Caption: Workflow for the lipase-catalyzed synthesis of **phenyl octanoate**.



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Caption: Workflow for the analysis of **phenyl octanoate** using GC-MS.

Applications in Research and Drug Development

While **phenyl octanoate** itself is not a widely documented therapeutic agent, its structural characteristics make it relevant to drug development in several ways:

- **Drug Delivery:** The hydrophobic nature of the phenyl and octanoyl moieties makes it a candidate for incorporation into hydrophobic cores of drug delivery systems like nanoparticles or liposomes. This can aid in the encapsulation of poorly water-soluble drugs[2].
- **Prodrug Design:** The ester linkage in **phenyl octanoate** can be susceptible to enzymatic or chemical hydrolysis in vivo. This principle is fundamental in prodrug design, where a labile ester group can be used to mask a functional group of a parent drug to improve its pharmacokinetic properties, with the ester being cleaved to release the active drug at the target site.
- **Metabolic Studies:** Isotopically labeled versions of **phenyl octanoate** can be used in metabolic tracing studies to investigate fatty acid metabolism and related pathways[2].

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References

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